molecular formula C26H26O3Se3 B14409816 CID 12936258

CID 12936258

Katalognummer: B14409816
Molekulargewicht: 623.4 g/mol
InChI-Schlüssel: BPBXJKSTEKAFAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the PubChem CID 12936258 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 12936258 involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise control of reaction parameters, and continuous monitoring to maintain product quality .

Analyse Chemischer Reaktionen

Types of Reactions: CID 12936258 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Wissenschaftliche Forschungsanwendungen

CID 12936258 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, this compound is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of CID 12936258 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 12936258 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but can differ in specific functional groups or molecular configurations .

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various scientific fields. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for research and industrial purposes. By understanding its similarities and differences with other compounds, researchers can better utilize its potential for various applications.

Eigenschaften

Molekularformel

C26H26O3Se3

Molekulargewicht

623.4 g/mol

InChI

InChI=1S/C26H26O3Se3/c1-27-22-10-4-18(5-11-22)19-16-25(30,20-6-12-23(28-2)13-7-20)32-26(31,17-19)21-8-14-24(29-3)15-9-21/h4-15,19H,16-17H2,1-3H3

InChI-Schlüssel

BPBXJKSTEKAFAE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CC([Se]C(C2)(C3=CC=C(C=C3)OC)[Se])(C4=CC=C(C=C4)OC)[Se]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.